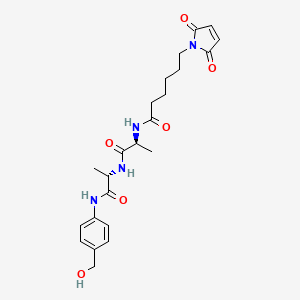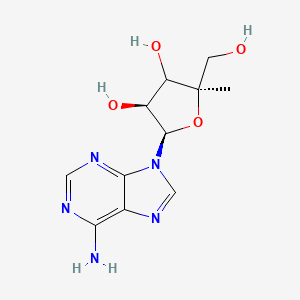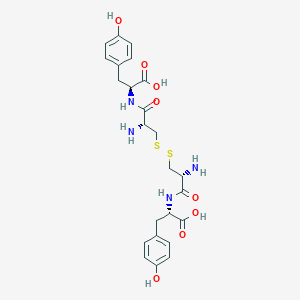
(H-Cys-Tyr-OH)2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (H-Cys-Tyr-OH)2 is a polypeptide that can be identified through peptide screening. It is composed of two cysteine-tyrosine dipeptides linked by a disulfide bond. This compound has a molecular weight of 566.65 and a chemical formula of C24H30N4O8S2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (H-Cys-Tyr-OH)2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin. The final step involves the formation of the disulfide bond between the cysteine residues to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The process involves the use of high-throughput screening and optimization of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(H-Cys-Tyr-OH)2 undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Free thiol groups.
Substitution: Modified peptides with substituted amino or hydroxyl groups.
Aplicaciones Científicas De Investigación
(H-Cys-Tyr-OH)2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in protein interaction studies and functional analysis.
Medicine: Investigated for its potential therapeutic properties and as a drug development tool.
Industry: Utilized in the development of peptide-based products and technologies
Mecanismo De Acción
The mechanism of action of (H-Cys-Tyr-OH)2 involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modulate protein-protein interactions and influence various biological pathways. The disulfide bond plays a crucial role in stabilizing the peptide structure and facilitating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(H-Cys-Gly-OH)2: A similar polypeptide with glycine instead of tyrosine.
(H-Cys-Phe-OH)2: A similar polypeptide with phenylalanine instead of tyrosine.
Uniqueness
(H-Cys-Tyr-OH)2 is unique due to the presence of tyrosine, which imparts specific chemical and biological properties. The hydroxyl group on the tyrosine residue allows for additional hydrogen bonding and interactions, enhancing the compound’s stability and activity .
Propiedades
Fórmula molecular |
C24H30N4O8S2 |
|---|---|
Peso molecular |
566.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H30N4O8S2/c25-17(21(31)27-19(23(33)34)9-13-1-5-15(29)6-2-13)11-37-38-12-18(26)22(32)28-20(24(35)36)10-14-3-7-16(30)8-4-14/h1-8,17-20,29-30H,9-12,25-26H2,(H,27,31)(H,28,32)(H,33,34)(H,35,36)/t17-,18-,19-,20-/m0/s1 |
Clave InChI |
ZZWGDFPODQWICQ-MUGJNUQGSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N)N)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


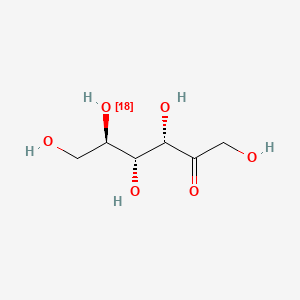
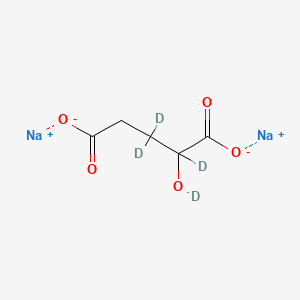

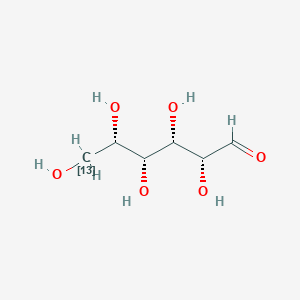
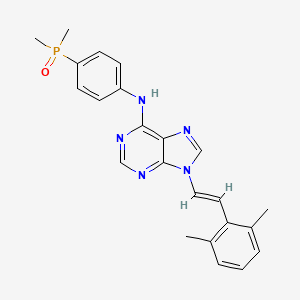
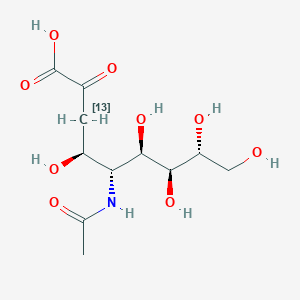
![disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate](/img/structure/B12392531.png)
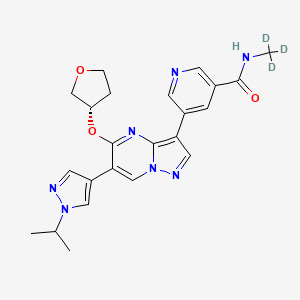

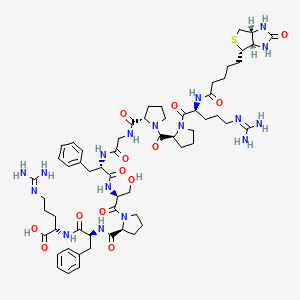
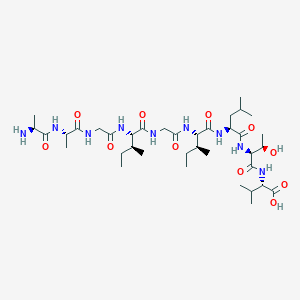
![4,6-diphenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12392555.png)
